

The Versatile Intermediate: 3-(5-Methylfuran-2-yl)aniline in Synthetic Chemistry

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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

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Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of synthetic building blocks, those that combine aromatic and heterocyclic moieties often serve as "privileged scaffolds" – core structures that can be readily elaborated to interact with a wide range of biological targets. **3-(5-Methylfuran-2-yl)aniline**, a biaryl amine integrating a substituted furan ring with an aniline moiety, represents one such versatile intermediate. Its unique electronic and structural features make it a valuable precursor in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.

The furan ring can act as a bioisostere for a phenyl group, yet it possesses distinct physicochemical properties that can influence a molecule's solubility, metabolic stability, and target engagement^[1]. The aniline portion, with its nucleophilic amino group, provides a convenient handle for a variety of synthetic transformations, most notably for the construction of quinazoline, pyrimidine, and other heterocyclic systems that are hallmarks of many kinase inhibitors^{[2][3]}. This guide provides a detailed exploration of **3-(5-Methylfuran-2-yl)aniline**, including its synthesis, physical and spectroscopic properties, and detailed protocols for its application in the synthesis of advanced intermediates for drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The key data for **3-(5-Methylfuran-2-yl)aniline** are summarized below.

Property	Value	Reference
CAS Number	306935-67-1	[4]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [4]
Molecular Weight	173.21 g/mol	[1] [4]
IUPAC Name	3-(5-methylfuran-2-yl)aniline	[1]
SMILES	CC1=CC=C(O1)C2=CC(=CC=C2)N	[1]
Predicted XlogP	2.4	[1]
Appearance	(Predicted) Light brown to yellow solid	N/A
Storage	Store in a cool, dry, dark place under an inert atmosphere.	N/A

Spectroscopic Data (Predicted and Analog-Based)

As specific experimental spectra for this compound are not widely published, the following data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#).

¹ H NMR (400 MHz, DMSO-d ₆)	Predicted δ (ppm)	Multiplicity	Assignment
Aromatic	~7.40 - 6.80	m	Aniline-H
Furan	~6.55	d	Furan-H
Furan	~6.15	d	Furan-H
Amine	~5.20	br s	-NH ₂
Methyl	~2.30	s	-CH ₃

¹³ C NMR (100 MHz, DMSO-d ₆)	Predicted δ (ppm)	Assignment
Aromatic/Furan	~152.5	C-O (Furan)
Aromatic/Furan	~148.0	C-NH ₂ (Aniline)
Aromatic/Furan	~132.0 - 105.0	Aromatic & Furan CH
Methyl	~13.5	-CH ₃

Infrared (IR) Spectroscopy	Predicted ν (cm ⁻¹)	Assignment
N-H Stretch	3450 - 3300 (doublet)	Primary Amine
C-H Stretch (Aromatic)	3100 - 3000	Ar-H
C-H Stretch (Aliphatic)	2950 - 2850	-CH ₃
C=C Stretch (Aromatic)	1620 - 1580	Ar C=C
C-N Stretch	1340 - 1250	Aryl Amine
C-O-C Stretch (Furan)	1150 - 1050	Furan Ring

Synthesis of 3-(5-Methylfuran-2-yl)aniline: A Representative Protocol

The most convergent and widely applicable method for synthesizing biaryl compounds like **3-(5-Methylfuran-2-yl)aniline** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound[8][9][10]. The following protocol is a representative procedure adapted from established methods for similar substrates[3][8][11].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: 3-Bromoaniline + (5-methylfuran-2-yl)boronic acid → **3-(5-Methylfuran-2-yl)aniline**

Materials:

- 3-Bromoaniline
- (5-Methylfuran-2-yl)boronic acid (or its pinacol ester)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add the palladium catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq).

- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture.
- Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield **3-(5-Methylfuran-2-yl)aniline**.

Causality and Optimization:

- Catalyst Choice: $\text{Pd}(\text{dppf})\text{Cl}_2$ is a robust and versatile catalyst for Suzuki couplings, often showing good tolerance for functional groups like amines.
- Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting significant side reactions.
- Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently. Degassing is crucial to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.



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Synthetic workflow for the Suzuki-Miyaura coupling.

Application in the Synthesis of Kinase Inhibitors

The **3-(5-Methylfuran-2-yl)aniline** scaffold is particularly well-suited for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2[12][13][14][15]. These kinases are often dysregulated in various cancers, playing crucial roles in tumor growth, proliferation, and angiogenesis[12][14][16]. The aniline nitrogen of the intermediate can be used to form a crucial bond with an electrophilic heterocyclic core, such as a 4-chloroquinazoline, which is a common strategy in the design of ATP-competitive kinase inhibitors[17][18].

Application Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in the synthesis of many quinazoline-based kinase inhibitors.

Reaction: 4-Chloro-6-ido-2-phenylquinazoline + **3-(5-Methylfuran-2-yl)aniline** → N-(3-(5-methylfuran-2-yl)phenyl)-6-ido-2-phenylquinazolin-4-amine

Materials:

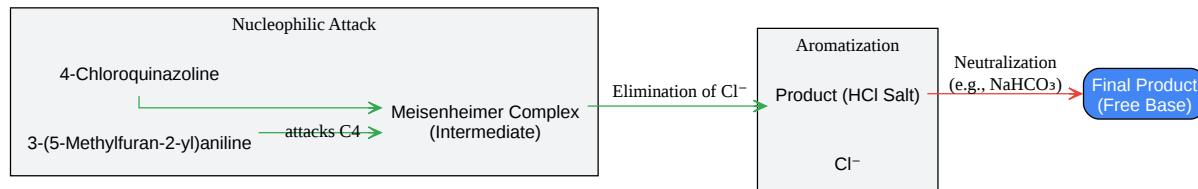
- 4-Chloro-6-ido-2-phenylquinazoline
- **3-(5-Methylfuran-2-yl)aniline**
- Isopropanol
- Round-bottom flask equipped with a reflux condenser
- Magnetic stirrer with heating plate

Procedure:

- In a round-bottom flask, dissolve 4-chloro-6-iodo-2-phenylquinazoline (1.0 eq) in isopropanol.
- Add **3-(5-Methylfuran-2-yl)aniline** (1.1 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
- Monitor the reaction progress by TLC. The formation of a precipitate (the hydrochloride salt of the product) is often observed.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the precipitate and wash with cold isopropanol to remove any unreacted starting materials.
- To obtain the free base, the solid can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic layer. The organic layer is then separated, dried, and concentrated.
- If necessary, the product can be further purified by recrystallization or column chromatography.

Causality and Self-Validation:

- Reaction Mechanism: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. The reaction proceeds via a Meisenheimer complex intermediate.
- Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point and can dissolve the reactants to a sufficient extent.
- Product Formation: The formation of the hydrochloride salt of the product drives the reaction to completion. The salt is often crystalline and can be easily isolated by filtration, providing a simple purification step.



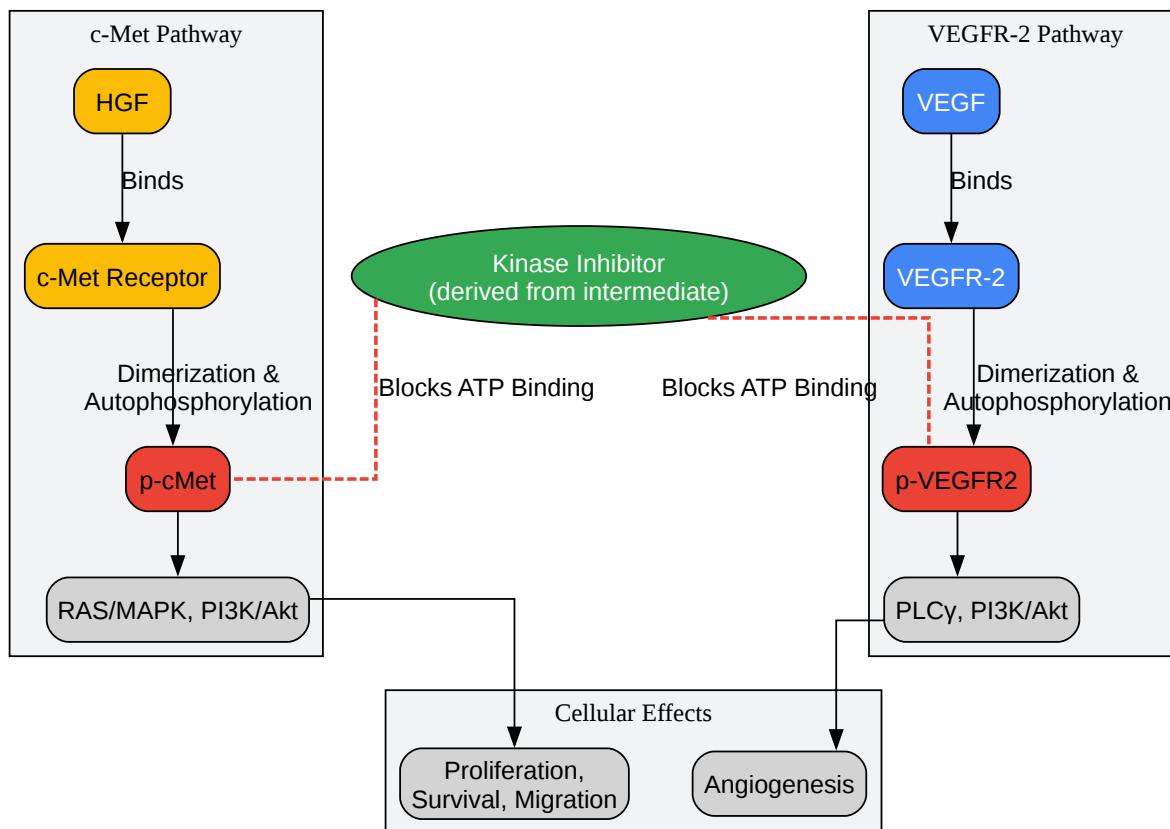
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Simplified S_NAr reaction pathway.

Relevance to c-Met/VEGFR-2 Signaling in Oncology

Molecules synthesized from the **3-(5-methylfuran-2-yl)aniline** scaffold are often designed to inhibit receptor tyrosine kinases like c-Met and VEGFR-2. Dual inhibition of these pathways is a powerful strategy in cancer therapy, as it can simultaneously block tumor cell proliferation/survival (c-Met pathway) and tumor angiogenesis (VEGFR-2 pathway)[12][13][14][15].

The binding of ligands (HGF for c-Met, VEGF for VEGFR-2) to their respective receptors induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell growth, survival, and migration. ATP-competitive inhibitors, often derived from scaffolds like the one discussed, occupy the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking signal transduction.

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Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Conclusion

3-(5-Methylfuran-2-yl)aniline is a high-value synthetic intermediate with significant potential in drug discovery. Its synthesis is accessible through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The presence of both a furan heterocycle and a reactive aniline moiety provides synthetic chemists with a versatile platform to construct complex molecules,

particularly potent kinase inhibitors targeting key oncogenic pathways. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

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References

- 1. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 306935-67-1 | 3-(5-Methylfuran-2-yl)aniline - Moldb [moldb.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
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